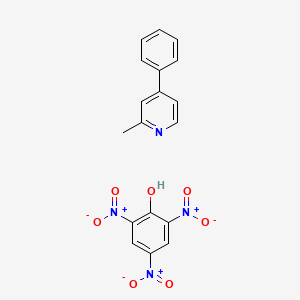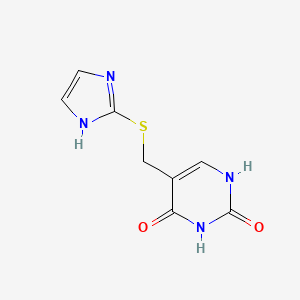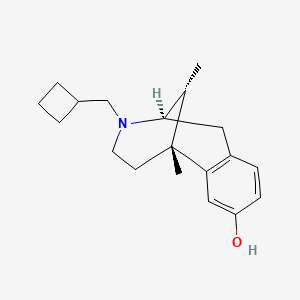
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of dioxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of methoxy and trimethyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylphosphite with an appropriate alcohol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The specific pathways involved depend on the nature of the target and the reaction conditions.
Comparación Con Compuestos Similares
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but contains boron instead of phosphorus. It is used in different applications, such as in the synthesis of novel copolymers.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a chlorine atom and is used as a reagent for phosphitylation reactions. The uniqueness of this compound lies in its specific reactivity and the presence of the methoxy group, which can be selectively modified to create a wide range of derivatives.
Propiedades
Número CAS |
26964-03-4 |
|---|---|
Fórmula molecular |
C6H13O3P |
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
2-methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H13O3P/c1-5-6(2,3)9-10(7-4)8-5/h5H,1-4H3 |
Clave InChI |
PKJAVEOLJMAVOD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OP(O1)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


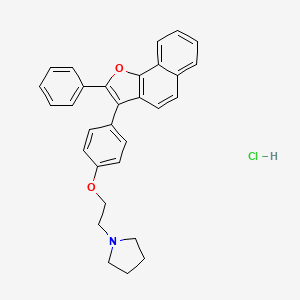


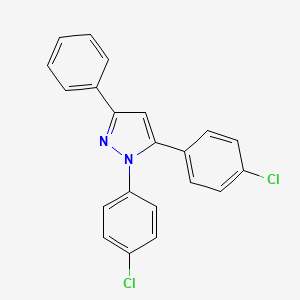
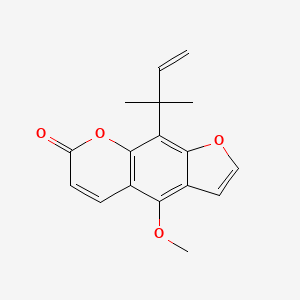
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
